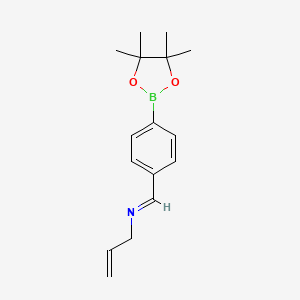![molecular formula C14H24F3NO3 B14156639 Butyl 2-[(trifluoroacetyl)amino]octanoate CAS No. 56051-55-9](/img/structure/B14156639.png)
Butyl 2-[(trifluoroacetyl)amino]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-[(trifluoroacetyl)amino]octanoate is an organic compound with the molecular formula C14H24F3NO3. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amino group is replaced by a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production of Butyl 2-[(trifluoroacetyl)amino]octanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-[(trifluoroacetyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Butyl 2-[(trifluoroacetyl)amino]octanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 2-[(trifluoroacetyl)amino]octanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Butyl trifluoroacetate: Similar in structure but lacks the amino group.
Octanoic acid: The parent compound without the butyl and trifluoroacetyl modifications.
Trifluoroacetic acid: Contains the trifluoroacetyl group but lacks the octanoate backbone.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
56051-55-9 |
|---|---|
Fórmula molecular |
C14H24F3NO3 |
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
butyl 2-[(2,2,2-trifluoroacetyl)amino]octanoate |
InChI |
InChI=1S/C14H24F3NO3/c1-3-5-7-8-9-11(12(19)21-10-6-4-2)18-13(20)14(15,16)17/h11H,3-10H2,1-2H3,(H,18,20) |
Clave InChI |
KSZMRHQNONVVJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)OCCCC)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
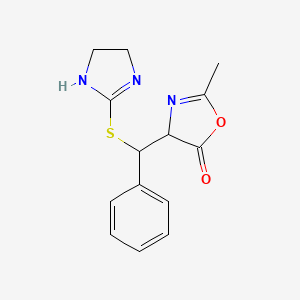
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
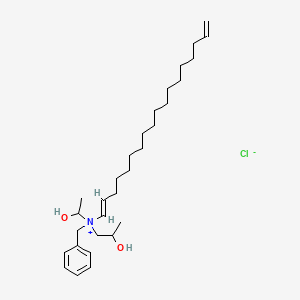
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
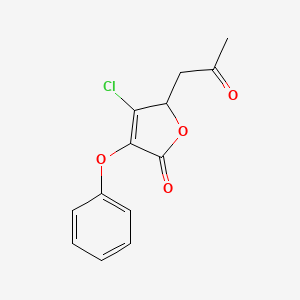
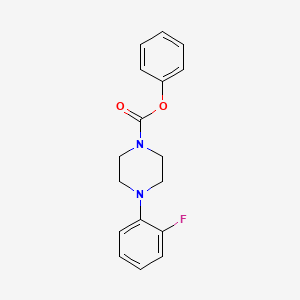

![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
